(2E)-N-(4-ethylphenyl)-2-(hydroxyimino)ethanamide
Description
Properties
IUPAC Name |
(2E)-N-(4-ethylphenyl)-2-hydroxyiminoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-8-3-5-9(6-4-8)12-10(13)7-11-14/h3-7,14H,2H2,1H3,(H,12,13)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFBHWYCGXMTCC-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-ethylphenyl)-2-(hydroxyimino)ethanamide typically involves the reaction of 4-ethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired ethanamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-ethylphenyl)-2-(hydroxyimino)ethanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the compound (2E)-N-(4-ethylphenyl)-2-(hydroxyimino)ethanamide and its applications:
This compound
- Basic Information: The linear formula for this compound is C10H12N2O2. Its CID is 6899770 .
- Availability: Sigma-Aldrich indicates that this product (Product Number: PH007621) has been discontinued. They suggest contacting their Technical Service for assistance and note that they do not collect analytical data for this product, with the buyer assuming responsibility for confirming identity and purity .
Potential Applications and Research Areas
While the search results do not explicitly detail the applications of this compound, they do provide some context and related information:
- Urea Derivatives in Drug Discovery: Several search results discuss urea derivatives and their uses in medicinal chemistry . Urea derivatives have a range of applications, including as inhibitors of enzymes such as:
- Anti-inflammatory Compounds: One patent application discusses compounds with cyclic structures that possess anti-inflammatory properties .
Other chemical compounds:* Research has explored the use of S, S-dimethyl dithiocarbonate (DMDTC) as a substitute for phosgene in the synthesis of urea derivatives . Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate has also been examined as a safer alternative .
Mechanism of Action
The mechanism of action of (2E)-N-(4-ethylphenyl)-2-(hydroxyimino)ethanamide would depend on its specific application. In general, oxime compounds can act as nucleophiles, reacting with electrophilic centers in biological molecules. They may also interact with metal ions, forming coordination complexes that can affect enzyme activity or other biological processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of (2E)-N-(4-ethylphenyl)-2-(hydroxyimino)ethanamide with similar compounds:
Key Observations :
- Lipophilicity: The ethyl group in the target compound increases lipophilicity compared to the methyl analog (178.19 vs.
- Electronic Effects: The hydroxyimino group enhances hydrogen-bonding capacity, distinguishing it from simpler acetamides (e.g., melatonin derivatives in ).
- Heavy Atom Influence : The 3-iodophenyl analog (290.06 g/mol) demonstrates how halogen substitution can affect molecular weight and radiopharmaceutical applications .
Biological Activity
(2E)-N-(4-ethylphenyl)-2-(hydroxyimino)ethanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and anticancer properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a hydroxyimino group attached to an ethanamide backbone with a 4-ethylphenyl substituent. This arrangement is crucial for its biological activity, influencing interactions with various molecular targets.
The mechanism of action of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The hydroxyimino group can participate in hydrogen bonding with biological macromolecules, thereby influencing their function and stability. Additionally, the phenyl ring's substituents can affect hydrophobic interactions within protein binding sites, altering biochemical pathways.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound. For instance, it has been shown to activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), which plays a significant role in neuroinflammation and oxidative stress reduction in neuronal cells.
In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that the compound reduced levels of pro-inflammatory markers such as TNF-α, IL-6, and IL-1β in a dose-dependent manner when exposed to amyloid beta-induced stress conditions . The following table summarizes the key findings related to its neuroprotective effects:
| Study | Cell Line | Treatment Concentration | Key Findings |
|---|---|---|---|
| SH-SY5Y | 2.5 - 40 μM | Reduced TNF-α, IL-6, IL-1β expression; decreased ROS levels | |
| SH-SY5Y | IC50: 39.46 μM | Neuroprotection against LPS-induced inflammation |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promise in inhibiting the growth of human breast carcinoma (MDA-MB-231) and prostate carcinoma (PPC-1) cells . The following table provides an overview of its anticancer activity:
| Cancer Type | Cell Line | IC50 Value | Observations |
|---|---|---|---|
| Breast Carcinoma | MDA-MB-231 | Not specified | Cytotoxic effects observed |
| Prostate Carcinoma | PPC-1 | Not specified | Significant growth inhibition |
Case Studies
- Neuroprotection Against Amyloid Beta Toxicity : A study demonstrated that treatment with this compound significantly reduced neuroinflammatory markers in SH-SY5Y cells exposed to amyloid beta, indicating potential for Alzheimer's disease therapy .
- Anticancer Efficacy : Research on various cancer cell lines indicated that the compound could inhibit cell proliferation, suggesting a mechanism that may involve apoptosis or cell cycle arrest .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (2E)-N-(4-ethylphenyl)-2-(hydroxyimino)ethanamide?
- Methodological Answer : Synthesis typically involves condensation of 4-ethylaniline with 2-(hydroxyimino)acetic acid derivatives. Reaction conditions (e.g., solvent polarity, temperature, and pH) must be tightly controlled to favor the (2E)-isomer. For example, using aprotic solvents (e.g., DMF) at 60–80°C can minimize side reactions like imine tautomerization. Yield optimization may require iterative adjustments to stoichiometry and catalyst selection (e.g., acetic acid as a mild acid catalyst) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze and NMR spectra to confirm the (E)-configuration of the hydroxyimino group (characteristic downfield shifts for imine protons) and the absence of tautomeric forms.
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (calculated: 220.27 g/mol) and fragmentation patterns.
- IR Spectroscopy : Identify peaks for N-H (amide, ~3300 cm) and C=N (hydroxyimino, ~1600 cm) .
Q. What are the common reaction pathways for modifying the hydroxyimino group in this compound?
- Methodological Answer : The hydroxyimino group is reactive under specific conditions:
- Oxidation : Treat with HO or KMnO to form nitro or nitroso derivatives.
- Reduction : Use NaBH or catalytic hydrogenation to convert the hydroxyimino group to an amine.
- Substitution : React with nucleophiles (e.g., thiols) in basic media to replace the hydroxyl group. Monitor reaction progress via TLC or HPLC .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict interactions between the compound and target proteins (e.g., enzymes in inflammation pathways). Focus on the hydroxyimino and ethylphenyl moieties as key pharmacophores.
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (FMOs) to predict reactivity and stability. Compare with experimental spectroscopic data to validate models .
Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC values)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines, buffer conditions, and incubation times across experiments.
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements.
- Structural Analog Comparison : Compare results with structurally similar compounds (e.g., (2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide) to isolate substituent effects .
Q. How can researchers address discrepancies in spectroscopic data during structural validation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine X-ray crystallography (if crystals are obtainable) with NMR and IR to resolve ambiguities.
- Dynamic NMR Experiments : Perform variable-temperature NMR to detect conformational changes or tautomerism that may explain shifting peaks.
- Isotopic Labeling : Synthesize -labeled analogs to simplify NMR interpretation of amide and imine regions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
